
7-Amino-4-ethyl-2-methyl-1,4-benzoxazin-3-one
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Overview
Description
7-Amino-4-ethyl-2-methyl-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes an amino group, an ethyl group, and a methyl group attached to a benzoxazine ring. Benzoxazines are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-ethyl-2-methyl-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Acylation and Hydrazone Formation
The amino group undergoes nucleophilic reactions with carbonyl derivatives. For example:
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Acylhydrazone formation : Reacts with acyl chlorides or anhydrides in ethanol to yield hydrazone derivatives.
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Z/E isomerism : NMR data (δ 7.38–8.46 ppm for imine hydrogens) confirm a 3:1 Z/E isomer ratio in acylhydrazone products, attributed to restricted rotation around the C=N bond .
Example reaction :
This compound+RCOCl→RCONH-benzoxazinone
1,3-Dipolar Cycloaddition Reactions
The amino group facilitates click chemistry for triazole synthesis:
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1,2,3-Triazole derivatives : Reacts with propargyl bromides followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method introduces anti-inflammatory or antimicrobial moieties .
Key data from analogs ( ) :
Compound | Anti-inflammatory Activity (NO reduction) | Cytotoxicity (IC₅₀, μM) |
---|---|---|
e16 | 57.9% ROS reduction | >100 |
e20 | 42.6% ROS reduction | >100 |
Oxidative Coupling Reactions
The carbonyl group participates in C(sp³)–C(sp³) coupling with malonate esters under ionic liquid catalysis ( ):
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Catalyst : [omim]FeCl₄ (1-ethyl-3-methylimidazolium tetrachloroferrate)
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Conditions : 60°C, 1–2h, yields >85%
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Mechanism : Oxidative dehydrogenation forms conjugated systems.
Ring-Opening and Functionalization
The oxazine ring undergoes controlled cleavage:
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Acid-catalyzed hydrolysis : Yields substituted anthranilic acid derivatives.
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Alkylation : Reacts with alkyl halides at the carbonyl oxygen to form ether linkages .
Biological Activity Correlations
Reaction products exhibit notable bioactivity:
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Antidiabetic potential : Derivatives show α-amylase inhibition (docking scores up to −9.9 kcal/mol) .
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Neuroprotective effects : Activation of Nrf2-HO-1 pathway reduces oxidative stress in microglial cells .
Stability and Isomerization
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Thermal stability : Decomposes above 250°C without melting.
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pH-dependent tautomerism : Exists as keto-enol tautomers in solution, confirmed by UV-Vis (λₘₐₓ 270 nm in acidic vs. 290 nm in basic media) .
This compound’s versatility in forming pharmacologically relevant derivatives underscores its utility in drug discovery. Further studies should explore enantioselective synthesis and in vivo efficacy of its analogs.
Scientific Research Applications
7-Amino-4-ethyl-2-methyl-1,4-benzoxazin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Amino-4-ethyl-2-methyl-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzoxazine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
- 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one
- 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
Uniqueness
7-Amino-4-ethyl-2-methyl-1,4-benzoxazin-3-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the benzoxazine ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Biological Activity
7-Amino-4-ethyl-2-methyl-1,4-benzoxazin-3-one is a compound belonging to the benzoxazine family, which has garnered attention for its diverse biological activities. This article explores its biological properties, focusing on its antimicrobial, anticancer, and enzyme inhibitory activities, supported by recent research findings and case studies.
The molecular formula of this compound is C10H12N2O, with a molecular weight of 176.22 g/mol. Its structure features an amino group and methyl and ethyl substituents on the benzoxazine ring, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzoxazine derivatives, including this compound. This compound has shown effectiveness against various bacterial strains and fungi. For instance:
- Fungal Inhibition : In vitro tests demonstrated that derivatives of benzoxazinone exhibit significant antifungal activity against pathogens such as Gibberella zeae and Phytophthora infestans. Compounds with specific substituents showed inhibitory rates exceeding 76% against these fungi .
Anticancer Properties
The anticancer potential of benzoxazine derivatives is well-documented. The compound has been investigated for its ability to inhibit tumor cell proliferation through various mechanisms:
- Cell Proliferation Inhibition : Studies indicate that this compound can induce apoptosis in cancer cells by modulating pathways associated with cell survival and death .
- Mechanism of Action : The compound may interact with specific molecular targets such as kinases involved in cancer progression, leading to reduced tumor growth and metastasis .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor:
- Elastase Inhibition : It has been reported that benzoxazinone derivatives can inhibit human leukocyte elastase, an enzyme implicated in inflammatory diseases. This inhibition could be beneficial for therapeutic applications in conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Amino-4-ethyl-2-methyl-1,4-benzoxazin-3-one?
Methodological Answer: The compound can be synthesized via cyclization reactions using substituted o-aminophenol derivatives. Key steps include refluxing precursors (e.g., α,β-unsaturated carbonyl compounds) in ethanol under acidic conditions (HCl gas saturation) to form the benzoxazinone core. Purification via recrystallization (e.g., methanol) yields high-purity products (97% yield reported for analogous derivatives). Characterization requires GC/MS for molecular ion confirmation (e.g., m/z 219) and NMR for structural validation (δH and δC assignments for ethyl, methyl, and amino groups) .
Q. How to assess the hydrolytic stability of this compound under physiological conditions?
Methodological Answer: Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 4–9) at 37°C. Monitor degradation via HPLC or LC-MS over 24–72 hours. Compare retention times with authentic standards. Analogous benzoxazinones decompose into benzoxazolinones under alkaline conditions, forming adducts with thiols (e.g., β-mercaptoethanol), which can be quantified via UV spectroscopy .
Q. What spectroscopic techniques are critical for characterizing benzoxazinone derivatives?
Methodological Answer:
- 1H/13C NMR : Assign signals for substituents (e.g., ethyl [δH 1.2–1.4 ppm], methyl [δH 2.1–2.3 ppm], and aromatic protons).
- GC/MS : Confirm molecular weight (e.g., molecular ion peak) and fragmentation patterns.
- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) stretches. Cross-reference data with literature for analogs like 4-Acetyl-2-ethyl-2H-1,4-benzoxazin-3-one .
Advanced Research Questions
Q. How to resolve contradictions in reported crystal structures of benzoxazinone derivatives?
Methodological Answer: Perform single-crystal X-ray diffraction (SCXRD) to determine bond lengths, angles, and intermolecular interactions (e.g., N–H⋯O hydrogen bonds). Compare with published structures (e.g., 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3-one) to identify conformational variations (e.g., chair vs. twisted boat conformations). Use software like Mercury to analyze packing motifs and validate data against DFT calculations .
Q. How to design analogs of this compound to enhance antifungal activity?
Methodological Answer:
- Substituent Modification : Introduce electron-withdrawing groups (e.g., Cl, NO2) at position 7 to increase electrophilicity.
- Bioisosteric Replacement : Replace the ethyl group with propyl or phenethyl to improve lipophilicity.
- In Vitro Assays : Test derivatives against Candida albicans using microdilution methods (MIC50). Reference studies on 3-acetyl-substituted benzoxazinones showing IC50 < 10 µg/mL .
Q. How to address discrepancies in synthetic yields of this compound across studies?
Methodological Answer:
- Reaction Optimization : Screen catalysts (e.g., AlCl3 vs. HCl) and solvent systems (ethanol vs. DMF).
- Analytical Validation : Use HPLC to quantify unreacted starting materials.
- Controlled Recrystallization : Ensure consistent purity (>97%) by repeating recrystallization in polar solvents (e.g., methanol/water mixtures) .
Q. Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing bioactivity data in benzoxazinone studies?
Methodological Answer: Use dose-response curves (logistic regression) to calculate IC50/EC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare activity across derivatives. For SAR studies, employ multivariate analysis (e.g., PCA) to correlate substituent properties (Hammett σ) with bioactivity .
Q. How to validate the purity of this compound for pharmacological assays?
Methodological Answer:
- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to detect impurities (λ = 254 nm).
- Elemental Analysis : Confirm C/H/N ratios (e.g., C: 65.74%, H: 5.98%, N: 6.39% for C12H13NO3 analogs).
- Melting Point Consistency : Verify narrow ranges (e.g., 52–54°C for related compounds) .
Q. Safety and Handling
Q. What safety protocols are critical when handling benzoxazinone derivatives?
Methodological Answer:
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
7-amino-4-ethyl-2-methyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H14N2O2/c1-3-13-9-5-4-8(12)6-10(9)15-7(2)11(13)14/h4-7H,3,12H2,1-2H3 |
InChI Key |
WQJBNNGRJBQCLC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N)OC(C1=O)C |
Origin of Product |
United States |
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